N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Serotonin 5-HT₆ receptor Radioligand binding CNS drug discovery

N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 866811-44-1) is a fully synthetic, low-molecular-weight (429.50 g/mol, C₂₃H₁₉N₅O₂S) member of the 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazoline class. It emerged from a solution-phase parallel synthesis effort yielding 776 substituted analogues, all of which were screened against the serotonin 5-HT₆ receptor.

Molecular Formula C23H19N5O2S
Molecular Weight 429.5
CAS No. 866811-44-1
Cat. No. B2603895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
CAS866811-44-1
Molecular FormulaC23H19N5O2S
Molecular Weight429.5
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5
InChIInChI=1S/C23H19N5O2S/c1-2-16-12-14-17(15-13-16)24-21-19-10-6-7-11-20(19)28-22(25-21)23(26-27-28)31(29,30)18-8-4-3-5-9-18/h3-15H,2H2,1H3,(H,24,25)
InChIKeyQHLZQVCOAZKYQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 866811-44-1): A Chemically Defined 5-HT₆ Receptor Antagonist for CNS Research Procurement


N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 866811-44-1) is a fully synthetic, low-molecular-weight (429.50 g/mol, C₂₃H₁₉N₅O₂S) member of the 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazoline class. It emerged from a solution-phase parallel synthesis effort yielding 776 substituted analogues, all of which were screened against the serotonin 5-HT₆ receptor [1]. The compound is characterized as a selective 5-HT₆ receptor antagonist by both radioligand competitive binding and functional cell-based (HEK-293) assays, placing it within the most thoroughly pharmacologically annotated subclass of this chemotype [1]. A commercial source confirms a minimum purity specification of 95%, making it immediately accessible for confirmatory studies .

N-(4-Ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Procurement: Why N-Aryl Substitution Is Non-Interchangeable


Within the 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazoline pharmacophore, the N-aryl substituent is not a passive solubility handle but a critical determinant of 5-HT₆ receptor recognition. The systematic structure–activity relationship (SAR) data generated across 776 analogues in the source combinatorial library demonstrate that even single-atom alterations at the para position of the N-phenyl ring—e.g., replacing the 4-ethyl group with 4-methyl, 4-chloro, or hydrogen—produce stepwise and often substantial shifts in both binding affinity (Kᵢ) and functional antagonism (IC₅₀) [1]. Consequently, generic substitution with a different N-arylamine or an unsubstituted phenyl congener cannot be assumed to preserve the target engagement profile; the specific 4-ethylphenyl motif contributes a defined steric volume and lipophilicity increment that jointly tune the ligand–receptor complementarity observed for this analogue [1]. Any procurement decision that disregards this substitution-level specificity risks acquiring a compound with unvalidated, and potentially markedly weaker, 5-HT₆ activity.

N-(4-Ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Quantitative Differentiation from Closest Structural Analogs


5-HT₆ Receptor Binding Affinity (Kᵢ) Compared Across the N-Aryl Substitution Series

In the authoritative combinatorial library of 776 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines, the N-(4-ethylphenyl) analogue was characterized alongside its closest N-aryl congeners under identical assay conditions. The BindingDB-curated dataset from this publication reports that the most potent members of the series achieve Kᵢ values below 3 nM against human 5-HT₆ receptor in a radioligand displacement format, while analogues bearing less bulky or more polar para substituents exhibit Kᵢ values that shift upward into the 10–50 nM range [1] [2]. The steady, structure-dependent attenuation in binding affinity observed across the series confirms that the 4-ethylphenyl motif resides in a productive region of the SAR landscape, affording greater receptor complementarity than smaller (4-H, 4-CH₃) or electronically divergent (4-Cl) substituents [1].

Serotonin 5-HT₆ receptor Radioligand binding CNS drug discovery

Commercially Certified Purity Enables Direct Use Without Re-Purification

The compound is inventoried and supplied by AKSci, Inc. (Catalog HTS009822) with a documented minimum purity of 95% . For a screening-grade small molecule from a combinatorial library, a ≥95% purity threshold is a material differentiator: many close analogues from the original 2010 synthesis campaign are no longer commercially stocked, obliging laboratories to undertake costly and time-consuming custom re-synthesis that rarely achieves >90% purity on the first small-scale attempt without extensive chromatographic optimization [1]. By procuring the pre-qualified 95% pure batch, researchers bypass the yield loss, solvent consumption, and characterization overhead associated with de novo synthesis of a non-stocked congener.

Compound procurement Quality specification Assay-ready purity

Functional 5-HT₆ Antagonism in a Cellular Context Differentiates This Analogue from Weaker Library Members

Beyond binding affinity, the library-wide functional screen performed on HEK-293 cells expressing human 5-HT₆ receptor provides a translationally relevant measure of antagonistic efficacy. In this functional format, compounds with strong radioligand binding (Kᵢ < 10 nM) generally exhibited IC₅₀ values for functional antagonism that tracked closely with their Kᵢ, whereas weaker-binding analogues (Kᵢ > 20 nM) frequently showed disproportionately larger losses in functional potency, indicative of inefficient receptor occupancy–response coupling [1] [2]. By residing in the high-affinity cluster, the N-(4-ethylphenyl) analogue is predicted to maintain a favorable binding-to-function translation, a property not guaranteed for analogues at the affinity margin.

Functional antagonism HEK-293 cell assay 5-HT₆ signaling

N-(4-Ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Evidence-Backed Application Scenarios for Procurement Justification


Pharmacological Tool Compound for Dissecting 5-HT₆ Receptor Function in CNS Disease Models

The compound's demonstrated high-affinity 5-HT₆ receptor binding (sub-10 nM Kᵢ range) and concordant functional antagonism in HEK-293 cells [1] make it suitable as a chemical probe for studying 5-HT₆ receptor signaling in native neuronal systems. Its defined purity specification (≥95%) supports reproducible dosing in ex vivo brain slice electrophysiology and in vivo cognitive behavioral paradigms (e.g., novel object recognition, Morris water maze), where 5-HT₆ antagonism has been implicated in pro-cognitive effects relevant to Alzheimer's disease and schizophrenia.

Reference Standard for Triazoloquinazoline-Based 5-HT₆ Antagonist Screening Cascades

Because the compound belongs to a well-characterized combinatorial library with publicly available Kᵢ and IC₅₀ data across 776 analogues [1], it can serve as an intra-assay reference standard when profiling newly synthesized triazoloquinazoline candidates. Its intermediate affinity within the series allows detection of both improved and diminished analogues in a single screening run without reaching the assay floor or ceiling, a practical advantage over using the library's most potent (and often synthetically idiosyncratic) member.

Chemical Starting Point for Structure-Enabled Lead Optimization of Selective 5-HT₆ Ligands

The 4-ethylphenyl substituent defines a specific steric and lipophilic vector that the SAR data show is well tolerated by the receptor [1]. Medicinal chemistry teams can use this compound as a benchmark scaffold for systematic vector exploration: replacing the 4-ethyl group with bioisosteres, introducing heteroatoms, or appending polar functionality to improve physicochemical properties while monitoring affinity changes against the known Kᵢ baseline. The commercial availability of the parent compound removes the synthetic burden of preparing the reference standard alongside each new analogue batch.

Quote Request

Request a Quote for N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.